molecular formula C14H15NO2 B8760082 3',4'-Dimethoxy-[1,1'-biphenyl]-3-amine

3',4'-Dimethoxy-[1,1'-biphenyl]-3-amine

Cat. No.: B8760082
M. Wt: 229.27 g/mol
InChI Key: UEEQIMJOHONHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',4'-Dimethoxy-[1,1'-biphenyl]-3-amine is a biphenyl derivative featuring a primary amine group at the 3-position of one phenyl ring and methoxy substituents at the 3' and 4' positions of the adjacent ring. This structure places it within a broader class of aryl amines, which are pivotal intermediates in pharmaceutical and materials chemistry. The methoxy groups contribute electron-donating effects, enhancing resonance stabilization and influencing intermolecular interactions such as hydrogen bonding and π-π stacking.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)aniline

InChI

InChI=1S/C14H15NO2/c1-16-13-7-6-11(9-14(13)17-2)10-4-3-5-12(15)8-10/h3-9H,15H2,1-2H3

InChI Key

UEEQIMJOHONHML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

3',4'-Difluoro-[1,1'-biphenyl]-4-amine (CAS 1184136-90-0): Replaces methoxy groups with fluorine atoms, introducing strong electron-withdrawing effects.

3-Methoxy-3'-methyl-[1,1'-biphenyl]-4-amine (CAS 2279838-25-2): Substitutes one methoxy group with a methyl group, balancing electron donation (methoxy) with steric bulk (methyl). The methyl group may enhance lipophilicity, favoring membrane permeability in drug candidates .

6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine (CAS 1215223-23-6): Adds an aminophenoxy group, introducing a secondary amine and ether linkage.

Electronic Comparison:

Compound Substituents Electronic Effect
3',4'-Dimethoxy analog -OCH3 (3',4') Strong electron-donating
3',4'-Difluoro analog -F (3',4') Electron-withdrawing
3-Methoxy-3'-methyl analog -OCH3 (3), -CH3 (3') Mixed (donating + neutral)
6-(4-Aminophenoxy) analog -NH2, -O-C6H4-NH2 Electron-donating + polar

Physicochemical Properties

Available data for analogs suggest trends in melting points, solubility, and stability:

  • Melting Points : Methoxy-substituted compounds (e.g., N-Benzyl-5-(5-phenyloxazol-2-yl)-[1,1'-biphenyl]-3-amine, 163–165°C ) generally exhibit higher melting points than fluoro or methyl derivatives due to stronger intermolecular forces.
  • Lipophilicity : Methyl and trifluoromethyl groups (e.g., 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine ) increase logP values, enhancing blood-brain barrier penetration.
  • Acid-Base Behavior : The primary amine (pKa ~4–5) in this compound contrasts with diamines (e.g., 3,3'-dimethylbiphenyl-4,4'-diamine , pKa ~6–7), which exhibit dual protonation states affecting solubility at physiological pH.

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